![molecular formula C18H38O B12571911 1-[(4-Methylpentan-2-YL)oxy]dodecane CAS No. 185143-63-9](/img/structure/B12571911.png)
1-[(4-Methylpentan-2-YL)oxy]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methylpentan-2-YL)oxy]dodecane is an organic compound with the molecular formula C₁₈H₃₈O It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(4-Methylpentan-2-YL)oxy]dodecane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically occurs under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, forming the alkoxide ion. The alkoxide ion then reacts with the alkyl halide to form the ether.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Methylpentan-2-YL)oxy]dodecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of alcohols and alkyl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions may involve the use of hydrochloric acid or sulfuric acid, while basic conditions may use sodium hydroxide or potassium hydroxide.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Alcohols.
Substitution: Alcohols and alkyl halides.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methylpentan-2-YL)oxy]dodecane has several scientific research applications, including:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of 1-[(4-Methylpentan-2-YL)oxy]dodecane depends on its specific application. In biological systems, it may interact with cellular membranes, proteins, or enzymes, affecting their function. The molecular targets and pathways involved would vary based on the context of its use, such as its role as a solvent, reagent, or therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
- 1-[(4-Methylpentan-2-YL)oxy]hexane
- 1-[(4-Methylpentan-2-YL)oxy]octane
- 1-[(4-Methylpentan-2-YL)oxy]decane
Comparison: 1-[(4-Methylpentan-2-YL)oxy]dodecane is unique due to its longer carbon chain compared to similar compounds. This structural difference can influence its physical properties, such as boiling point, solubility, and reactivity. The longer carbon chain may also affect its interactions with other molecules, making it suitable for specific applications where shorter-chain ethers may not be as effective.
Eigenschaften
CAS-Nummer |
185143-63-9 |
|---|---|
Molekularformel |
C18H38O |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
1-(4-methylpentan-2-yloxy)dodecane |
InChI |
InChI=1S/C18H38O/c1-5-6-7-8-9-10-11-12-13-14-15-19-18(4)16-17(2)3/h17-18H,5-16H2,1-4H3 |
InChI-Schlüssel |
RAMPWHQGQGEUMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


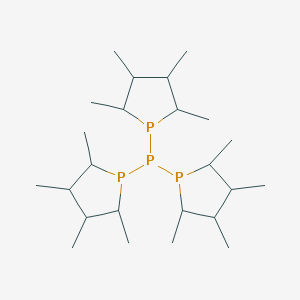
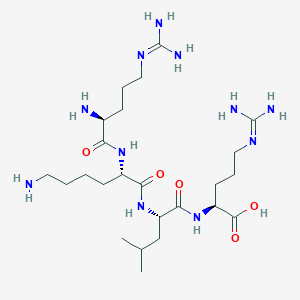
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] 2-methylpropanoate](/img/structure/B12571843.png)
![1-[2-(4-Aminoanilino)ethyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12571850.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methylphenyl)urea](/img/structure/B12571854.png)
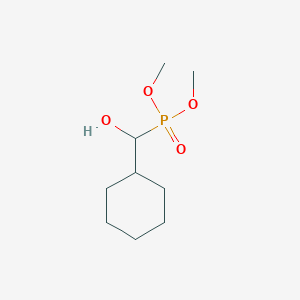
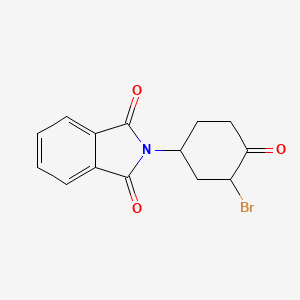
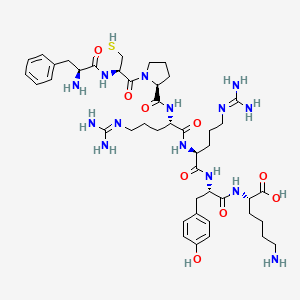
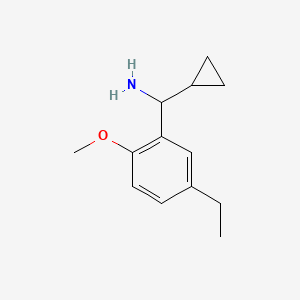
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12571889.png)
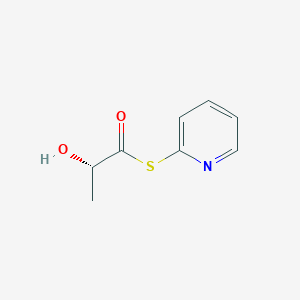
![Ethyl [(2-methylpropane-2-sulfonyl)imino]acetate](/img/structure/B12571901.png)
phosphane](/img/structure/B12571908.png)
![1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene](/img/structure/B12571910.png)
